N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide
Overview
Description
N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide, commonly known as DNTB, is a compound that has gained significant attention in the scientific community due to its potential applications in research. DNTB is a nitroaromatic compound that has been used as a reagent for the detection of amino acids and peptides.
Mechanism of Action
The mechanism of action of DNTB involves the reaction of the nitro group with primary amines in amino acids and peptides. The reaction is typically carried out in a mildly basic solution, which facilitates the formation of the stable derivative. The resulting derivative can be detected by UV-Vis spectroscopy, allowing for the quantification of amino acids and peptides.
Biochemical and Physiological Effects
DNTB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of DNTB is its high sensitivity and selectivity for primary amines in amino acids and peptides. It is also a relatively inexpensive reagent that is readily available from commercial suppliers. However, DNTB has some limitations in lab experiments. It is not suitable for the detection of secondary or tertiary amines, and it can react with other functional groups in amino acids and peptides, leading to false positives. Additionally, DNTB can be toxic and should be handled with care.
Future Directions
There are several future directions for the use of DNTB in scientific research. One potential area of research is the development of new derivatives of DNTB that can selectively detect specific amino acids or peptides. Another area of research is the use of DNTB in the development of new drugs. DNTB has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics have potential applications in drug discovery and development. Finally, DNTB could be used in the development of new analytical methods for the detection of amino acids and peptides in complex biological samples.
Scientific Research Applications
DNTB has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is commonly used in high-performance liquid chromatography (HPLC) to separate and quantify amino acids and peptides. DNTB reacts with primary amines in amino acids and peptides to form stable derivatives that can be detected by UV-Vis spectroscopy. DNTB has also been used in the synthesis of peptidomimetics and in the development of new drugs.
properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)anilino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O5S/c1-3-18(4-2)12(20)8-17-10-6-5-9(7-11(10)19(21)22)25(23,24)13(14,15)16/h5-7,17H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDEIOMFXXILT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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